molecular formula C7H7Br2NO B3038857 1-(2-Bromopyridin-4-yl)ethanone hydrobromide CAS No. 918142-93-5

1-(2-Bromopyridin-4-yl)ethanone hydrobromide

Cat. No.: B3038857
CAS No.: 918142-93-5
M. Wt: 280.94 g/mol
InChI Key: RWYPZDWIYFUQKL-UHFFFAOYSA-N
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Description

“1-(2-Bromopyridin-4-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 5349-17-7 . It has a molecular weight of 280.95 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Pyridylcarbene Formation and Decomposition Reactions : A study found that Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate. This carbene stabilization leads to the formation of several compounds, including 1-(6-Bromopyridin-2-yl)ethanone (Abarca, Ballesteros, & Blanco, 2006).

  • Synthesis of Thiazol and Thiazolidin Compounds : Another study describes the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N′-diphenylthiourea, leading to the production of thiazol and thiazolidin compounds (Potikha, Turov, & Kovtunenko, 2008).

  • Synthesis and Identification of bk-2C-B : The compound 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) has been identified and synthesized, with its identity confirmed by various analytical techniques (Power et al., 2015).

  • Selective α-Monobromination of Alkylaryl Ketones : A study investigated the selective α-monobromination of various alkylaryl ketones, demonstrating the efficiency and selectivity of certain ionic liquids in these bromination reactions (Ying, 2011).

  • Synthesis of α-Bromo Chalcone Derivatives : The synthesis of α-Bromo chalcones containing 2-thiene ring through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes has been reported (Budak & Ceylan, 2009).

  • Modulation of Carcinogen Metabolizing Enzymes : Research has shown that certain derivatives of 2-bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone can modulate carcinogen metabolizing enzymes and influence the tumor initiation process (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H302 and H314, which indicate that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPZDWIYFUQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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